molecular formula C21H25N3O3S B2448120 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1797563-90-6

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2448120
CAS No.: 1797563-90-6
M. Wt: 399.51
InChI Key: GFITUGUSRJEIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a methanesulfonamide group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor modulators or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives.

    Piperidine ring introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Methanesulfonamide group attachment: This step often involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in precursor molecules.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including as anti-inflammatory, anti-cancer, or neuroactive agents.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
  • N-((1-(benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Uniqueness

The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” might lie in its specific ring structure and functional groups, which could confer unique binding properties or biological activities compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-16-5-4-6-18(13-16)15-28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-7-2-3-8-20(19)27-21/h2-8,13,17,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFITUGUSRJEIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.